N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamide
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Overview
Description
N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group, two fluorine atoms at the 2 and 6 positions, and a nitro group at the 3 position on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2,6-difluorobenzamide, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3 position.
Chlorination: The nitrated product is then reacted with 4-chloroaniline in the presence of a suitable catalyst, such as palladium on carbon, under mild heating conditions to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, mild heating.
Substitution: Nucleophiles (amines, thiols), appropriate solvents (e.g., dimethylformamide), and mild heating.
Major Products:
Reduction: N-(4-chlorophenyl)-2,6-difluoro-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Research: It is used as a probe to study the interactions of nitroaromatic compounds with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activity.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2,6-difluoro-3-aminobenzamide: A reduced derivative with an amino group instead of a nitro group.
N-(4-chlorophenyl)-2,6-difluoro-3-methoxybenzamide: A derivative with a methoxy group at the 3 position.
Uniqueness: N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamide is unique due to the presence of both electron-withdrawing fluorine and nitro groups, which significantly influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,6-difluoro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2N2O3/c14-7-1-3-8(4-2-7)17-13(19)11-9(15)5-6-10(12(11)16)18(20)21/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLBMQKIDNSWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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